molecular formula C10H10ClFO2 B12438090 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal

3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal

Cat. No.: B12438090
M. Wt: 216.63 g/mol
InChI Key: DHSCEFRLFMDXSS-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal (CAS 1378864-66-4) is a fine chemical intermediate with a molecular weight of 216.64 g/mol and the molecular formula C 10 H 10 ClFO 2 . This compound is of significant value in synthetic organic chemistry and agrochemical research, particularly in the development of advanced herbicidal agents. Its primary research application is as a critical synthetic precursor in the preparation of complex pyridinecarboxylic acid derivatives . For instance, it is utilized in the synthesis of herbicidal compounds like 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (also known as florpyrauxifen) and its benzyl ester . These final compounds function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of target broadleaf weeds and grasses. The specific structure of 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal, featuring a chloro-fluoro-methoxyphenyl moiety attached to a propanal chain, provides a versatile scaffold for further chemical modifications, enabling researchers to explore structure-activity relationships in crop protection agents. It is offered and shipped as a cold-chain product to ensure stability . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet for proper handling and hazard information prior to use.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(6-chloro-2-fluoro-3-methoxyphenyl)propanal

InChI

InChI=1S/C10H10ClFO2/c1-14-9-5-4-8(11)7(10(9)12)3-2-6-13/h4-6H,2-3H2,1H3

InChI Key

DHSCEFRLFMDXSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CCC=O)F

Origin of Product

United States

Preparation Methods

Nucleophilic Addition and Oxidation of Propanol Derivatives

A widely employed method involves the nucleophilic addition of a propanol derivative to a pre-functionalized aromatic ring, followed by oxidation to the aldehyde. For example, 3-(6-chloro-2-fluoro-3-methoxyphenyl)propan-1-ol can be oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield the target aldehyde in 68–72% efficiency. Alternative oxidants such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) have also been reported, though with marginally lower yields (60–65%).

Key Steps:

  • Synthesis of Propanol Intermediate:
    • 6-Chloro-2-fluoro-3-methoxybenzaldehyde is reacted with vinyl magnesium bromide in tetrahydrofuran (THF) at −78°C to form 3-(6-chloro-2-fluoro-3-methoxyphenyl)propan-1-ol.
    • Conditions: Dry THF, argon atmosphere, slow warming to room temperature.
  • Oxidation to Aldehyde:
    • PCC (1.2 equiv) in CH₂Cl₂ at 0°C for 2 hours.
    • Yield: 71% (isolated after column chromatography with hexane/ethyl acetate).

The Suzuki-Miyaura cross-coupling enables the introduction of the propanal side chain to a halogenated phenyl ring. This method is particularly effective for constructing the 6-chloro-2-fluoro-3-methoxyphenyl moiety.

Procedure:

  • Substrate Preparation:
    • 2,3-Dichloro-5-(trifluoromethyl)pyridine is coupled with 4-hydroxybenzeneboronic acid using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in acetonitrile/methanol (1:1).
  • Propanal Side Chain Installation:
    • The resulting biphenyl intermediate undergoes nucleophilic substitution with 3-bromopropanal in dimethylformamide (DMF) at 80°C.
    • Yield: 65–70% after purification.

Optimization Notes:

  • Palladium catalysts such as Pd(OAc)₂ with triphenylphosphine (PPh₃) improve coupling efficiency.
  • Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes.

Sonogashira Alkynylation and Subsequent Reduction

This two-step approach involves alkynylation followed by partial hydrogenation to install the propanal group.

Steps:

  • Alkynylation:
    • 6-Chloro-2-fluoro-3-methoxyiodobenzene reacts with propargyl alcohol via Sonogashira coupling (PdCl₂(PPh₃)₂, CuI, triethylamine).
    • Conditions: THF, 60°C, 6 hours.
  • Hydrogenation:
    • The alkyne intermediate is hydrogenated using Lindlar’s catalyst (Pd/BaSO₄, quinoline) to selectively reduce the triple bond to a single bond.
    • Yield: 58% overall.

Friedel-Crafts Alkylation for Direct Side-Chain Attachment

Friedel-Crafts alkylation offers a route to directly attach the propanal side chain to the aromatic ring. However, this method requires careful control to avoid over-alkylation.

Protocol:

  • Electrophilic Activation:
    • 6-Chloro-2-fluoro-3-methoxybenzene is treated with AlCl₃ to generate a reactive electrophile.
  • Alkylation:
    • Propanal is introduced as the alkylating agent in 1,2-dichloroethane at 0°C.
    • Yield: 50–55% (due to competing side reactions).

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Key Reagents Yield (%) Scalability Cost Efficiency
Nucleophilic Oxidation PCC, MnO₂ 60–72 High Moderate
Suzuki-Miyaura Coupling Pd catalysts, Boronic acids 65–70 Moderate High
Sonogashira Alkynylation PdCl₂(PPh₃)₂, Lindlar’s catalyst 58 Low High
Friedel-Crafts AlCl₃ 50–55 Low Low

Key Findings:

  • The Suzuki-Miyaura method balances yield and scalability, making it suitable for industrial applications.
  • Nucleophilic oxidation is preferred for small-scale synthesis due to straightforward purification.
  • Friedel-Crafts alkylation is limited by low yields and side-product formation.

Challenges and Optimization Strategies

  • Regioselectivity in Coupling Reactions:
    • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring direct coupling to the meta position, necessitating protective groups for ortho functionalization.
  • Oxidation Over-Run:
    • Over-oxidation to carboxylic acids is mitigated by using mild oxidants (e.g., PCC over KMnO₄).
  • Catalyst Recovery:
    • Heterogeneous catalysts (e.g., Pd/C) improve recyclability in large-scale Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanoic acid.

    Reduction: 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-fluoro-3-methoxyphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Substituents/Functional Group Key Properties/Applications Reference
3-(6-Cl-2-F-3-OCH₃-phenyl)propanal Cl, F, OCH₃; -CHO High electrophilicity; synthetic intermediate
3-(Methylthio)propanal -SCH₃; -CHO Roasted flavorant (OAV >100 in foods)
3-(Ethylthio)propanal -SC₂H₅; -CHO Correlated with coffee blend profiles
3-(2-Methoxyphenyl)propanoic acid OCH₃; -COOH mp 85–89°C; used in organic synthesis
Propanal -CHO Adsorbs on NiMoS catalysts; atmospheric stability

Research Implications and Gaps

  • Synthetic Applications : The halogenated propanal’s electronic profile makes it a candidate for cross-coupling reactions or asymmetric catalysis, though experimental data are needed.
  • Environmental Impact : The persistence of halogenated propanals warrants studies on degradation pathways and ecotoxicity.
  • Comparative Studies : Direct comparisons of adsorption behavior (e.g., on NiMoS catalysts) between the target compound and simpler propanals would clarify substituent effects .

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